molecular formula C19H27N5O6 B12540837 L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine CAS No. 821776-02-7

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine

Cat. No.: B12540837
CAS No.: 821776-02-7
M. Wt: 421.4 g/mol
InChI Key: RDHSTZSBLNXHMJ-IMIFBBOLSA-N
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Description

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine is a peptide composed of four amino acids: alanine, asparagine, phenylalanine, and another alanine Peptides like this one are essential in various biological processes, including protein synthesis and cellular signaling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or other coupling agents.

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups, such as reducing disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups or amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield phenylpyruvic acid, while reduction can lead to the formation of reduced peptide analogs.

Scientific Research Applications

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in cellular signaling or as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-phenylalanine: A dipeptide with similar properties but lacks the asparagine residue.

    L-Leucyl-L-asparaginyl-L-phenylalanyl-L-alanine: A tetrapeptide with leucine instead of alanine.

    L-Prolyl-L-phenylalanyl-L-alanyl-L-phenylalanyl-L-serylglycyl-L-seryl-L-asparaginyl-L-alanine: A more complex peptide with additional amino acids.

Uniqueness

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its combination of alanine, asparagine, and phenylalanine residues allows for unique interactions with molecular targets and specific reactivity in chemical reactions.

Properties

CAS No.

821776-02-7

Molecular Formula

C19H27N5O6

Molecular Weight

421.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C19H27N5O6/c1-10(20)16(26)23-14(9-15(21)25)18(28)24-13(8-12-6-4-3-5-7-12)17(27)22-11(2)19(29)30/h3-7,10-11,13-14H,8-9,20H2,1-2H3,(H2,21,25)(H,22,27)(H,23,26)(H,24,28)(H,29,30)/t10-,11-,13-,14-/m0/s1

InChI Key

RDHSTZSBLNXHMJ-IMIFBBOLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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